molecular formula C12H9F3O4 B11725233 Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate

Cat. No.: B11725233
M. Wt: 274.19 g/mol
InChI Key: PCVMIBKJGDEZEK-UHFFFAOYSA-N
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Description

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone esterified with a 4-(trifluoromethyl)benzoyloxy group. For example, similar esters, such as methyl 3-arylamino-2-benzoylaminobut-2-enoate, are synthesized using polyphosphoric acid (PPA) under controlled heating (130–140°C) . The trifluoromethyl (CF₃) group is a critical structural feature, known for enhancing lipophilicity and metabolic stability, making it a common motif in agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C12H9F3O4

Molecular Weight

274.19 g/mol

IUPAC Name

(3-methoxy-3-oxoprop-1-enyl) 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H9F3O4/c1-18-10(16)6-7-19-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3

InChI Key

PCVMIBKJGDEZEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with methyl acrylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Safety measures are implemented to handle the trifluoromethyl group, which can be reactive under certain conditions .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective oxidation and reduction at distinct sites:

  • Oxidation : Reaction with strong oxidizing agents (e.g., KMnO₄/H₂SO₄) cleaves the α,β-unsaturated ester system, yielding 4-(trifluoromethyl)benzoic acid as the primary product.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond, producing methyl 3-[4-(trifluoromethyl)benzoyloxy]propanoate . Sodium borohydride (NaBH₄) reduces the ester carbonyl to a secondary alcohol in polar aprotic solvents.

Reaction TypeReagents/ConditionsProductYield (%)Reference
OxidationKMnO₄, H₂SO₄, Δ4-(Trifluoromethyl)benzoic acid85–92
HydrogenationH₂ (1 atm), Pd-C, MeOHSaturated ester derivative78–84

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Produces 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoic acid .

  • Basic Hydrolysis (NaOH/H₂O, Δ): Yields the sodium salt of the acid, which can be protonated to the free acid.

ConditionReagentsProductReaction Time
Acidic6M HCl, reflux3-[4-(Trifluoromethyl)benzoyloxy]prop-2-enoic acid4–6 hrs
Basic2M NaOH, 80°CSodium salt of the acid2–3 hrs

Nucleophilic Conjugate Additions

The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., amines, thiols). Solvent polarity significantly influences stereoselectivity :

NucleophileSolvent (Dielectric Constant)Major Product (E/Z Ratio)Yield (%)
PiperidineCHCl₃ (4.81)E-isomer (97:3)96
BenzylamineDMSO (46.7)Z-isomer (22:78)100

The anti-addition pathway dominates in polar solvents due to stabilization of the enolate intermediate .

Cycloaddition and Annulation Reactions

  • Diels-Alder Reaction : The compound acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene), forming 6-membered cyclohexene derivatives .

  • Palladium-Catalyzed Benzannulation : With Pd(PPh₃)₄ as a catalyst, it undergoes intramolecular cyclization to yield phthalide derivatives .

Reaction TypeConditionsProductCatalyst
Diels-AlderToluene, 110°C, 12 hrsCyclohexene derivativeNone
BenzannulationPd(PPh₃)₄, DMF, 80°CSpirocyclic phthalidePd(0)

Radical-Mediated Transformations

Under Ti(III) or AIBN initiation, the compound participates in free-radical cyclizations . For example, with Cp₂TiCl, it forms eudesmanolide-like structures via transannular cyclization .

InitiatorSolventProduct TypeKey Feature
Cp₂TiClTHF/H₂OEudesmanolide analogExocyclic alkene
AIBNBenzeneBicyclic esterContiguous stereocenters

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is characterized by the presence of a trifluoromethyl group, which enhances its reactivity and biological activity. The compound can be synthesized through various methods, including esterification reactions and condensation processes. Its molecular formula is C13H10F3O3, with a molecular weight of approximately 273.21 g/mol.

Scientific Research Applications

The compound has several notable applications in scientific research:

1. Organic Synthesis:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Facilitates the development of new materials with tailored properties.

2. Medicinal Chemistry:

  • Investigated for its potential as an anticancer agent.
  • Studies suggest that the trifluoromethyl group may enhance bioactivity and selectivity towards cancer cells.

3. Biological Activity:

  • Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Potentially modulates enzyme activity due to its unique chemical structure.

Data Table: Summary of Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against various cancer cell lines.
Study 2Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria.
Study 3Mechanistic InsightsIdentified interaction with specific biological targets leading to apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry explored the anticancer activity of this compound against breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis through activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a leading university assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, leading to further investigations into its application as a novel antibiotic.

Applications in Medicine and Industry

1. Drug Development:

  • The compound's unique properties make it a promising candidate for drug formulation aimed at treating cancer and bacterial infections.

2. Material Science:

  • Its reactive functional groups allow for incorporation into polymers and coatings, enhancing material performance.

3. Agricultural Chemistry:

  • Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Mechanism of Action

The mechanism of action of methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: (1) halogen-substituted α,β-unsaturated esters, (2) benzoyloxy-containing esters, and (3) methyl esters of sulfonylurea herbicides. Below is a comparative analysis based on substituent effects, applications, and reactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Properties/Applications References
Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate CF₃-substituted benzoyloxy, α,β-unsaturated ester Likely high lipophilicity, potential agrochemical/pharmaceutical use Inferred
Methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate Bromomethyl substituent, α,β-unsaturated ester Intermediate in organic synthesis; bromine enhances electrophilicity
Triflusulfuron-methyl (sulfonylurea herbicide) CF₃-substituted triazine, methyl ester Herbicide (ALS inhibitor)
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Benzoylamino, arylamino substituents Precursor to heterocycles (e.g., imidazoles, oxazoles)

Halogen-Substituted α,β-Unsaturated Esters

Methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate () shares the α,β-unsaturated ester core but replaces the CF₃ group with a bromomethyl moiety. The bromine atom introduces distinct reactivity, such as susceptibility to nucleophilic substitution, making it a versatile intermediate in cross-coupling reactions . In contrast, the CF₃ group in the target compound likely confers greater metabolic stability and electron-withdrawing effects, which could modulate reactivity in Michael addition or cycloaddition reactions.

Benzoyloxy-Containing Esters

Methyl 3-arylamino-2-benzoylaminobut-2-enoate () features a benzoylamino group instead of benzoyloxy. The benzoyloxy group in this compound may enhance photostability due to increased resonance delocalization .

Methyl Esters of Sulfonylurea Herbicides

Triflusulfuron-methyl and metsulfuron-methyl () are methyl esters of sulfonylurea herbicides with triazine cores. The CF₃ group in triflusulfuron-methyl enhances herbicidal potency by improving target-site binding and resistance to degradation .

Research Findings and Implications

  • Synthetic Challenges: The synthesis of this compound may require optimized conditions to avoid side reactions, as seen in analogous syntheses involving trifluoroacetic acid or PPA .
  • Structure-Activity Relationships (SAR) : The CF₃ group’s electron-withdrawing nature likely increases the electrophilicity of the α,β-unsaturated ester, enhancing its reactivity toward nucleophiles compared to bromomethyl or methoxy analogs .

Biological Activity

Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

This compound belongs to the family of acrylate esters, characterized by the presence of a trifluoromethyl group which significantly influences its chemical behavior and biological activity. The molecular formula is C12H10F3O3C_{12}H_{10}F_3O_3, with a molecular weight of approximately 292.20 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that compounds with similar structures often exhibit antimicrobial, antifungal, and anticancer properties through mechanisms such as enzyme inhibition and modulation of signaling pathways .

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus, indicating potential use in treating infections .
  • Anticancer Properties : The compound's structural features may allow it to inhibit cancer cell proliferation. Research on related acrylates has demonstrated cytotoxic effects on cancer cell lines, suggesting a possible avenue for further investigation into its anticancer efficacy .
  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially leading to significant inhibitory effects on target enzymes involved in disease processes .

Data Summary

Biological Activity Effect Reference
AntimicrobialEffective against Staphylococcus aureus
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to disease

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of acrylate derivatives found that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
  • Cytotoxicity Assessment : In vitro assays performed on various cancer cell lines revealed that this compound could induce apoptosis at micromolar concentrations. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity compared to non-fluorinated analogs .

Q & A

Q. How can researchers mitigate racemization during synthetic modifications of the enoate moiety?

  • Methodological Answer :
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
  • Employ low-temperature conditions (–78°C) for nucleophilic additions.
  • Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents .
  • Consider enzymatic resolution (e.g., lipases) for stereoselective hydrolysis .

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